molecular formula C18H12ClN3O2S B2513766 N-(4-chlorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)furan-2-carboxamide CAS No. 895016-04-3

N-(4-chlorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)furan-2-carboxamide

Cat. No.: B2513766
CAS No.: 895016-04-3
M. Wt: 369.82
InChI Key: IISNMBQKIAPGAH-UHFFFAOYSA-N
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Description

N-(4-chlorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)furan-2-carboxamide is a complex organic compound that features a combination of benzo[d]thiazole, pyridine, and furan moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)furan-2-carboxamide typically involves multi-step organic reactions. One common route includes:

    Formation of 4-chlorobenzo[d]thiazole: This can be achieved by reacting 4-chloroaniline with carbon disulfide and bromine in the presence of a base.

    Synthesis of pyridin-3-ylmethylamine: This involves the reduction of pyridine-3-carboxylic acid to pyridin-3-ylmethanol, followed by conversion to pyridin-3-ylmethylamine using a suitable amination reagent.

    Coupling Reaction: The final step involves coupling the 4-chlorobenzo[d]thiazole with pyridin-3-ylmethylamine and furan-2-carboxylic acid under appropriate conditions, such as using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chlorine atom on the benzo[d]thiazole ring can be substituted with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin(II) chloride.

    Substitution: Nucleophiles like sodium azide or thiourea in the presence of a base.

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Amino derivatives.

    Substitution: Azido or thiol-substituted benzo[d]thiazole derivatives.

Scientific Research Applications

N-(4-chlorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)furan-2-carboxamide has several applications in scientific research:

    Medicinal Chemistry: Potential use as a scaffold for developing new drugs targeting specific enzymes or receptors.

    Materials Science: Utilized in the synthesis of novel polymers and materials with unique electronic properties.

    Biological Studies: Investigated for its potential as a fluorescent probe or bioactive molecule in cellular assays.

Mechanism of Action

The mechanism of action of N-(4-chlorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)furan-2-carboxamide depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would vary based on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chlorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)furan-2-carboxamide
  • N-(4-chlorobenzo[d]thiazol-2-yl)-N-(pyridin-4-ylmethyl)furan-2-carboxamide

Uniqueness

N-(4-chlorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)furan-2-carboxamide is unique due to the specific positioning of the pyridine ring, which can influence its binding affinity and selectivity towards biological targets. This positional isomerism can result in different pharmacological profiles and applications.

Properties

IUPAC Name

N-(4-chloro-1,3-benzothiazol-2-yl)-N-(pyridin-3-ylmethyl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12ClN3O2S/c19-13-5-1-7-15-16(13)21-18(25-15)22(11-12-4-2-8-20-10-12)17(23)14-6-3-9-24-14/h1-10H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IISNMBQKIAPGAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)Cl)N=C(S2)N(CC3=CN=CC=C3)C(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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